(+)-Neomenthol

Description

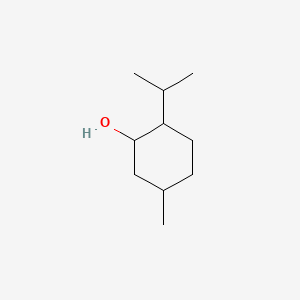

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044326, DTXSID20883998 | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOMENTHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOMENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), -22 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a naturally occurring cyclic monoterpenoid and a stereoisomer of menthol, is a compound of significant interest across various scientific disciplines, including organic synthesis, pharmacology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its application as a chiral auxiliary in asymmetric synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a characteristic minty odor.[3][4] It is a p-menthan-3-ol, a class of organic compounds that are derivatives of cyclohexane.[3] The quantitative chemical and physical properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol | [5] |

| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [4][6] |

| CAS Number | 2216-52-6 | [6] |

| Molecular Formula | C₁₀H₂₀O | [3][4][5][6] |

| Molecular Weight | 156.27 g/mol | [3][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [3][4][7] |

| Odor | Menthol-like, minty, sweet | [3] |

| Melting Point | -22 °C | [3][4][6][8] |

| Boiling Point | 212 °C at 760 mmHg; 95 °C at 12 mmHg | [4][5][9] |

| Density | 0.899 g/mL at 25 °C | [3][6][8] |

| Refractive Index (n²⁰/D) | 1.461 | [3][6][9] |

| Specific Rotation ([α]²⁰/D) | +15.0° to +20.0° (neat) | [7] |

| Specific Rotation ([α]²²/D) | +17.3° (neat) | [3][6] |

| Solubility | Very soluble in alcohol and volatile oils; slightly soluble in water (434 mg/L at 25 °C) | [5] |

| Vapor Pressure | 0.8 mmHg at 20 °C | [6][8] |

| Flash Point | 82 °C (180 °F) | [3][8][9] |

| pKa | 15.30 ± 0.60 (Predicted) | [3][8] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical and physical properties of this compound, as well as a general protocol for its analysis via gas chromatography.

Determination of Melting Point

The melting point of this compound, which is below room temperature, is more accurately described as its freezing point. The determination can be carried out using a cryostat or a low-temperature thermometer and a cooling bath.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

-

Small test tube or sample vial

-

Low-temperature thermometer or thermocouple

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

Stirring rod

Procedure:

-

Place a small sample of this compound into the test tube.

-

Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.

-

Slowly cool the sample by immersing the test tube in the cooling bath while gently stirring with the stirring rod to ensure uniform cooling.

-

Observe the sample for the first signs of crystal formation (solidification). The temperature at which the first crystals appear and remain is recorded as the freezing point.

-

To determine the melting point, allow the solidified sample to slowly warm up while stirring. The temperature at which the last crystal melts is recorded as the melting point. For a pure compound, the freezing and melting points should be very close.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A liquid boils when its vapor pressure is equal to the atmospheric pressure. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.

Apparatus:

-

Distillation flask or a small test tube

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Condenser (for larger volumes)

-

Capillary tube (for micro-method)

Procedure (Micro-method):

-

Place a small amount of this compound (a few milliliters) into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3][4][10]

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on the substance, concentration, path length, temperature, and wavelength of light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium lamp (for D-line at 589 nm)

-

Syringe for filling the cell

Procedure:

-

Calibrate the polarimeter by filling the polarimeter cell with a blank solvent (if measuring a solution) or ensuring it is clean and empty (for a neat liquid like this compound) and setting the reading to zero.

-

Carefully fill the polarimeter cell with neat this compound, ensuring there are no air bubbles in the light path.

-

Place the filled cell into the polarimeter.

-

Observe the rotation of the plane-polarized light and adjust the analyzer to determine the angle of rotation.

-

Record the observed rotation (α), the path length in decimeters (l), the temperature (T), and the wavelength of light used (λ).

-

The specific rotation [α] is calculated using the formula for a neat liquid: [α]Tλ = α / (l * d) where 'd' is the density of the liquid in g/mL.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like terpenes.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase in the column.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

Injector system

-

Data acquisition and processing software

General Protocol for Terpene Profiling:

-

Sample Preparation: For a pure sample of this compound, dilute it in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. If analyzing a mixture, an extraction step may be necessary.[6][9]

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the detector temperature (e.g., 280 °C for FID).

-

Program the column oven temperature. A typical program for terpenes might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.

-

Set the carrier gas (e.g., helium or hydrogen) flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.[7]

Application in Asymmetric Synthesis: Chiral Auxiliary Workflow

This compound can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

The following diagram illustrates a generalized workflow for the use of a chiral auxiliary, such as an ester of this compound, in a diastereoselective reaction.

Caption: Generalized workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Signaling Pathways and Biological Activity

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, studies on its stereoisomer, menthol, and preliminary research on neomenthol itself provide insights into its potential biological activities.

Recent research has indicated that neomenthol exhibits promising anticancer potential. It has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) cells by arresting the cell cycle at the G2/M phase.[2] This effect is linked to its ability to inhibit hyaluronidase activity and interfere with tubulin polymerization.[2] Tubulin is a critical component of microtubules, which are essential for cell division, and its disruption can lead to apoptosis in cancer cells.

Furthermore, studies on menthol isomers have shown interactions with various receptors, including GABA-A receptors and nicotinic acetylcholine receptors (nAChRs).[11] While this compound was found to be inactive in potentiating the binding of a ligand to the GABA-A receptor in one study, the broader family of menthol isomers demonstrates a range of neurological effects, suggesting that further investigation into the specific targets of this compound is warranted.[11]

The following diagram illustrates a simplified conceptual pathway of neomenthol's observed anticancer effects.

References

- 1. westlab.com [westlab.com]

- 2. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phillysim.org [phillysim.org]

- 6. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]

- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

Biosynthesis pathway of menthol isomers including (+)-Neomenthol

An In-depth Technical Guide on the Biosynthesis Pathway of Menthol Isomers, Including (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene, is a highly valued natural product extensively utilized in the pharmaceutical, cosmetic, and food industries for its characteristic cooling sensation and minty aroma.[1] The primary natural source of menthol is the essential oil of peppermint (Mentha x piperita), where it is biosynthesized and stored in specialized peltate glandular trichomes.[1] The biosynthesis of (-)-menthol, the most abundant and commercially significant isomer, involves a complex, multi-step enzymatic pathway. This pathway also gives rise to other stereoisomers, including this compound, which contributes to the overall chemical profile and sensory properties of mint essential oils. Understanding the intricacies of this biosynthetic route, the enzymes involved, and their regulation is critical for metabolic engineering efforts aimed at enhancing menthol yield and purity, as well as for the development of novel biocatalytic production systems.

This technical guide provides a comprehensive overview of the menthol biosynthesis pathway, with a specific focus on the enzymatic steps leading to the formation of various isomers, including this compound. It details the key enzymes, their properties, and the subcellular organization of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of the pathway and quantitative data to facilitate comparative studies and applications in drug development and biotechnology.

The Biosynthesis Pathway of Menthol Isomers

The biosynthesis of menthol isomers in Mentha species is an eight-step enzymatic pathway that begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway.[2] The pathway proceeds through a series of cyclization, hydroxylation, oxidation, and reduction reactions to produce a variety of menthol stereoisomers.[1]

The key steps in the pathway are as follows:

-

Geranyl Diphosphate Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[2][3]

-

Cyclization to (-)-Limonene: The first committed step of the pathway is the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase (LS).[1]

-

Hydroxylation: (-)-Limonene undergoes allylic hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by the cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3OH).[3][4]

-

Oxidation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.[3]

-

Reduction: (-)-Isopiperitenone reductase (iPR) catalyzes the reduction of the double bond in (-)-isopiperitenone to produce (+)-cis-isopulegone.[3][5]

-

Isomerization: (+)-cis-Isopulegone is subsequently isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI).[2]

-

Reduction to Menthone and Isomenthone: (+)-Pulegone serves as a branch point in the pathway. It is reduced by (+)-pulegone reductase (PR) to a mixture of (-)-menthone and (+)-isomenthone.[2][6]

-

Final Reduction to Menthol Isomers: The final step determines the stereochemical outcome of the pathway. (-)-Menthone can be reduced by two distinct, stereospecific reductases:

Similarly, (+)-isomenthone can be reduced to (+)-isomenthol and (+)-neoisomenthol.[7] The relative activities of these final reductases are key determinants of the final ratio of menthol isomers in the essential oil.

Pathway Visualization

Caption: The biosynthetic pathway of menthol isomers in Mentha.

Quantitative Data on Key Biosynthetic Enzymes

The catalytic efficiency and substrate specificity of the enzymes in the menthol biosynthesis pathway have been characterized. This quantitative data is crucial for understanding the flux through the pathway and for designing metabolic engineering strategies.

| Enzyme | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | Optimal pH | Cofactor | Product(s) | Reference(s) |

| (-)-Isopiperitenone Reductase (iPR) | (-)-Isopiperitenone | 1.0 µM | 1.3 | 5.5 | NADPH | (+)-cis-Isopulegone | [6] |

| NADPH | 2.2 µM | [6] | |||||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 µM | 1.8 | 5.0 | NADPH | (-)-Menthone, (+)-Isomenthone | [6] |

| NADPH | 6.9 µM | [6] | |||||

| Menthol Dehydrogenase (MMR) | (-)-Menthone | ~2.5 x 10⁻⁴ M | N/A | 7.5 | NADPH | (-)-Menthol | [9] |

| NADPH | ~2 x 10⁻⁵ M | [9] | |||||

| Neomenthol Dehydrogenase (MNMR) | (-)-Menthone | ~2.2 x 10⁻⁵ M | N/A | 7.6 | NADPH | This compound | [9] |

| NADPH | ~2 x 10⁻⁵ M | [9] |

N/A: Data not available in the cited literature.

Experimental Protocols

Isolation of Peppermint Glandular Trichomes

This protocol is adapted from methods developed for isolating metabolically active oil glands from Mentha species.[1]

Objective: To obtain a highly enriched fraction of glandular trichomes for enzyme assays or RNA extraction.

Materials:

-

Young, expanding peppermint leaves

-

Isolation buffer (e.g., sorbitol-based buffer with antioxidants)

-

Glass beads (e.g., 0.5 mm diameter)

-

Low-speed centrifuge

-

Nylon mesh filters of various pore sizes (e.g., 100 µm, 40 µm)

Procedure:

-

Gently abrade the surface of young peppermint leaves in ice-cold isolation buffer containing glass beads. This dislodges the glandular trichomes.

-

Filter the resulting suspension through a series of nylon mesh filters to remove larger leaf debris.

-

Collect the filtrate containing the trichomes.

-

Centrifuge the filtrate at low speed to pellet the trichomes.

-

Resuspend the pellet in fresh isolation buffer. The isolated trichomes can then be used for enzyme extraction or RNA isolation.

Enzyme Assay for Menthone Reductases (MMR and MNMR)

This protocol describes a general method for assaying the NADPH-dependent reduction of (-)-menthone.

Objective: To determine the activity of MMR and MNMR in a protein extract.

Materials:

-

Protein extract from isolated glandular trichomes or a heterologous expression system

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH)

-

(-)-Menthone substrate (dissolved in a suitable solvent like ethanol)

-

NADPH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, protein extract, and (-)-menthone.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of reaction can be calculated using the molar extinction coefficient of NADPH.

-

To differentiate between MMR and MNMR activity, the reaction products must be analyzed by chiral gas chromatography.

Product Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the different menthol stereoisomers produced in an enzymatic reaction or extracted from plant material.[10][11]

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., derivatized cyclodextrin-based column)

-

Helium carrier gas

-

Standards for all menthol isomers

Procedure:

-

Extract the menthol isomers from the reaction mixture or plant material using an appropriate organic solvent (e.g., ethyl acetate).[12]

-

Concentrate the extract if necessary.

-

Inject a small volume of the extract into the GC-MS.

-

Use a suitable temperature program for the GC oven to achieve separation of the isomers on the chiral column.

-

The mass spectrometer is used to identify the individual isomers based on their mass spectra and to quantify them based on peak area.

-

Compare the retention times and mass spectra with those of authentic standards for positive identification.

Experimental Workflow Visualization

References

- 1. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (−)-Isopiperitenone reductase - Wikipedia [en.wikipedia.org]

- 6. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineered Saccharomyces cerevisiae for the De Novo Biosynthesis of (−)-Menthol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Neomenthol

This guide provides a comprehensive analysis of the spectroscopic data for (+)-neomenthol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and presents a logical workflow for structural elucidation using spectroscopic techniques.

Spectroscopic Data Summary

The structural identification of this compound, a monoterpenoid alcohol, is definitively achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.11 | Broad Singlet | 1H | H-CO H |

| ~1.84 | Multiplet | 1H | Isopropyl CH |

| ~1.72 | Multiplet | 2H | Cyclohexane CH ₂ |

| ~1.53 | Multiplet | 1H | Cyclohexane CH |

| ~1.28 | Multiplet | 2H | Cyclohexane CH ₂ |

| ~1.08 | Multiplet | 2H | Cyclohexane CH ₂ |

| ~0.96 | Doublet | 3H | Isopropyl CH ₃ |

| ~0.92 | Doublet | 3H | Isopropyl CH ₃ |

| ~0.87 | Doublet | 3H | Methyl-cyclohexane CH ₃ |

Data compiled from various sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| 67.57 | CH | C1 (CHOH) |

| 47.88 | CH | C2 (CH-isopropyl) |

| 42.50 | CH₂ | C6 |

| 34.99 | CH₂ | C4 |

| 29.05 | CH | C5 (CH-methyl) |

| 25.72 | CH | Isopropyl CH |

| 24.09 | CH₂ | C3 |

| 22.28 | CH₃ | Methyl on Cyclohexane |

| 21.10 | CH₃ | Isopropyl CH₃ |

| 20.64 | CH₃ | Isopropyl CH₃ |

Data sourced from NOP - Sustainability in the organic chemistry lab course.[3]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Sample Preparation: Liquid Film

| Frequency (cm⁻¹) | Intensity | Bond Vibration |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960 - 2850 | Strong, Sharp | C-H Stretch (sp³ Hybridized) |

| 1260 - 1050 | Strong | C-O Stretch (Secondary Alcohol) |

Characteristic absorption regions for alcohols.[4][5][6]

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z Ratio | Interpretation |

| 156 | Molecular Ion (M⁺) |

| 138 | [M - H₂O]⁺ (Loss of water) |

| 113 | [M - C₃H₇]⁺ (α-cleavage, loss of isopropyl radical) |

Molecular weight is 156.27 g/mol .[7][8] Fragmentation patterns are characteristic of alcohols.[9][10]

Detailed Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective of NMR spectroscopy in this context is to determine the carbon-hydrogen framework of the molecule.[11][12]

-

Sample Preparation : A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[13] The solvent must completely dissolve the analyte.

-

Internal Standard : A small amount of tetramethylsilane (TMS) is often added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition : The prepared sample in a 5 mm NMR tube is placed into the NMR spectrometer.[13] The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[13] Standard 1D experiments include ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule, based on the absorption of infrared radiation which excites molecular vibrations.[15]

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a "neat" sample.[15] This involves placing one or two drops of the pure liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin liquid film.

-

Data Acquisition : The sample holder with the salt plates is placed in the path of the IR beam within the spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, plotting transmittance or absorbance against wavenumber.

-

Interpretation : The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of an alcohol's O-H group.[4][5] A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

-

Sample Introduction and Ionization : The sample is injected into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Ionization - EI). This process removes an electron from the molecule to form a molecular ion (M⁺).

-

Fragmentation : The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. For alcohols, two primary fragmentation pathways are common:

-

Detection : The positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of this compound.

Caption: Logical workflow for the identification of this compound.

References

- 1. This compound(2216-52-6) 1H NMR [m.chemicalbook.com]

- 2. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,2S,5R)-(+)-Neomenthol = 95 2216-52-6 [sigmaaldrich.com]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. azom.com [azom.com]

- 12. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. magritek.com [magritek.com]

- 15. webassign.net [webassign.net]

An In-depth Technical Guide to the Safe Handling of (+)-Neomenthol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-Neomenthol in a laboratory environment. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Chemical and Physical Properties

This compound is a monoterpenoid compound and a stereoisomer of menthol.[1] It is a clear, colorless liquid with a menthol-like odor.[2][3] Proper understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][4] |

| Molecular Weight | 156.26 g/mol | [4] |

| CAS Number | 2216-52-6 | [4] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Odor | Menthol-like | [3] |

| Melting Point | -22 °C (-8 °F) | [1][6][7] |

| Boiling Point | 212 °C (413.6 °F) | [1][5] |

| 95 °C (203 °F) at 16 hPa | [6][7] | |

| Flash Point | 82 - 83 °C (179.6 - 181.4 °F) (closed cup) | [5][7] |

| 196 °F (91.1 °C) | [4] | |

| Density | 0.899 - 0.904 g/cm³ at 25 °C | [2][4][7] |

| Vapor Pressure | 0.795 mmHg at 20 °C | [2] |

| 1.1 hPa at 20 °C | [7] | |

| Vapor Density | 5.4 (Air = 1) | [4] |

| Solubility | Insoluble in water | [2][4] |

| Miscible with organic solvents | [8] | |

| Refractive Index | 1.46 - 1.461 | [1][4] |

| Chemical Stability | Stable under normal conditions | [6][8] |

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[2] It is a combustible liquid and can cause skin and eye irritation.[6]

| Hazard Class | GHS Classification | Source(s) |

| Flammability | Flammable liquids (Category 4), H227: Combustible liquid | [6] |

| Skin Corrosion/Irritation | Skin irritation (Category 2), H315: Causes skin irritation | [5][6][9] |

| Serious Eye Damage/Irritation | Serious eye damage (Category 1), H318: Causes serious eye damage | [6] |

| Serious eye irritation (Category 2), H319: Causes serious eye irritation | [5][9] | |

| Specific Target Organ Toxicity | Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation | [6][7] |

| Acute Oral Toxicity | Harmful if swallowed, H302 | [10] |

Hazard Statements:

-

H227: Combustible liquid.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

-

H302: Harmful if swallowed.[10]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the manufacturer's Safety Data Sheet (SDS). Key precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from sources of ignition.[7]

Experimental Protocols: Safe Handling Procedures

Detailed procedures for the safe handling of this compound are essential to minimize exposure and risk.

3.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation:

-

Ensure a well-ventilated area, preferably a chemical fume hood.[10]

-

Verify that an eyewash station and safety shower are readily accessible.

-

Assemble all necessary personal protective equipment (PPE).

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).[7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[7][8]

-

Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[7]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[7]

-

-

Handling:

-

Post-Handling:

Caption: General Handling Workflow for this compound.

3.2. Storage Protocol

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

-

Keep containers in a cool, dry, and well-ventilated area.[2][10]

-

Recommended storage temperature is 2 - 8 °C.[6] Some sources suggest 0 - 10 °C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[2][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

-

Protect containers from physical damage and check regularly for leaks.[2]

-

Store away from foodstuff containers.[2]

3.3. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

-

Minor Spills:

-

Remove all ignition sources.[10]

-

Ensure adequate ventilation.

-

Wear appropriate PPE.[10]

-

Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2][10]

-

Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]

-

Clean the spill area with soap and water, and prevent runoff into drains.[2][4]

-

-

Major Spills:

-

Alert emergency responders and inform them of the location and nature of the hazard.[2][10]

-

Only trained personnel with appropriate PPE, including breathing apparatus, should enter the area.[2]

-

Prevent the spill from entering drains or waterways.[2]

-

Contain the spill and proceed with cleanup as with a minor spill, using non-sparking tools.

Caption: Spill Response Decision Tree for this compound.

3.4. Disposal Protocol

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not release into the environment.[8] Waste material should be collected in labeled containers for disposal by a licensed professional waste disposal service.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | [6][7][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER. | [6][7][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. | [7][10] |

Toxicological Information

While no significant acute toxicological data has been identified in some literature searches, this compound is known to be an irritant and may cause sensitization by skin contact.[2] It may cause respiratory irritation.[6][7] The material has not been classified as "harmful by ingestion" or "harmful by inhalation" due to a lack of corroborating evidence, but care should be taken to minimize exposure.[2] Long-term exposure to respiratory irritants may lead to airway disease.[2]

Firefighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[2][10]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[6][8][9] Water spray can be used to cool fire-exposed containers.[2][10]

-

Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers.[2][10] Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[2][6] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | 2216-52-6 [chemicalbook.com]

- 4. This compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Discovery and Enduring Significance of (+)-Neomenthol in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a diastereomer of the well-known cooling agent menthol, holds a significant place in the annals of organic chemistry. Its history is intrinsically linked to the broader exploration of terpene stereochemistry, a field that has challenged and refined our understanding of three-dimensional molecular architecture. This technical guide provides an in-depth exploration of the discovery, history, and key chemical attributes of this compound. It offers a comprehensive summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its stereochemical relationships and biosynthetic origins. This document serves as a valuable resource for researchers and professionals in organic synthesis, natural product chemistry, and drug development, offering insights into the foundational principles of stereoisomerism and its practical implications.

A Journey Through Stereoisomerism: The Historical Context of this compound's Discovery

The story of this compound is a chapter in the larger narrative of menthol chemistry, which began with the isolation of menthol from peppermint oil in 1771 by Hieronymus David Gaubius. Early work by scientists such as Oppenheim, Beckett, Moriya, and Atkinson further characterized this minty compound.[1] However, the true complexity of menthol's structure, with its three chiral centers giving rise to eight possible stereoisomers, would not be unraveled until the pioneering work on stereochemistry in the late 19th and early 20th centuries.

The painstaking characterization of the various menthol stereoisomers, including the neomenthol, isomenthol, and neoisomenthol diastereomers, was a significant achievement in the era before modern spectroscopic techniques.[2] These early chemists relied on classical methods of chemical degradation, synthesis, and optical rotation measurements to deduce the relative and absolute configurations of these closely related compounds. The differentiation of these isomers proved to be a formidable challenge, driving the development of new theories and experimental techniques in stereochemistry. The distinct sensory properties of each stereoisomer further fueled this research, as only (-)-menthol possesses the characteristic strong cooling sensation.[3]

Physicochemical Properties of Menthol Isomers

The subtle differences in the three-dimensional arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring of the menthol isomers lead to distinct physical and chemical properties. A summary of the key quantitative data for this compound and its related stereoisomers is presented below.

| Property | This compound | (-)-Menthol | (+)-Isomenthol | (-)-Isomenthol | (-)-Neoisomenthol |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |

| CAS Number | 2216-52-6 | 2216-51-5 | 2343-97-7 | 20752-33-4 | 491-02-1 |

| Melting Point | -22 °C | 42-45 °C | 82.5 °C | 80-81 °C | -1 °C |

| Boiling Point | 212 °C (at 760 mmHg) | 214.6 °C (at 760 mmHg) | 218 °C (at 760 mmHg) | 218 °C (at 760 mmHg) | 214 °C (at 760 mmHg) |

| Density | 0.899 g/mL at 25 °C | 0.890 g/cm³ (solid) | 0.904 g/cm³ (solid) | 0.904 g/cm³ (solid) | 0.900 g/mL at 20 °C |

| Specific Optical Rotation [α]D | +19.8° (in ethanol) | -50° (in ethanol) | +24.4° (in ethanol) | -24.2° (in ethanol) | -3.8° (in ethanol) |

| Refractive Index (n20/D) | 1.461 | 1.460 | 1.463 | 1.463 | 1.465 |

Note: Data compiled from various sources.[3][4][5] Slight variations may exist between different literature sources.

Spectroscopic Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ = 4.12 (m, 1H), 1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H), 1.71 (m, 3H), 1.53 (m, 2H), 1.29 (dd, J = 3.0, 12.9 Hz, 1H), 1.14 (m, 3H), 0.98 (d, J = 6.6 Hz, 3H), 0.94 (d, J = 6.6 Hz, 3H), 0.89 (d, J = 6.6 Hz, 3H).[1][6][7]

-

¹³C NMR (75 MHz, CDCl₃): δ = 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.3, 21.2, 20.7.[1][6]

-

IR (ATR): 3427, 2947, 2916, 2869, 1712, 1456, 1367, 1242, 1153, 1026, 960, 937, 679 cm⁻¹.[6]

Experimental Protocols

Synthesis of a Mixture of Menthol Isomers via Reduction of Menthone

A common method for the synthesis of neomenthol is the reduction of menthone. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide as a catalyst, is a classic and effective method for this transformation, yielding a mixture of menthol and neomenthol.[8][9][10]

Protocol: Meerwein-Ponndorf-Verley Reduction of (-)-Menthone

Materials:

-

(-)-Menthone

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene

-

2M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a distillation head and a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction apparatus in a fume hood. To a dry round-bottom flask, add (-)-menthone and a three-fold molar excess of aluminum isopropoxide.

-

Add anhydrous isopropanol and anhydrous toluene to the flask. The toluene is used to azeotropically remove the acetone byproduct, driving the equilibrium towards the products.

-

Heat the mixture to a gentle reflux with stirring. Slowly distill off the acetone-isopropanol azeotrope.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 2M hydrochloric acid with vigorous stirring until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of (-)-menthol and this compound, which can be further purified and separated by column chromatography or fractional distillation.

Chiral Resolution and Analysis by Gas Chromatography